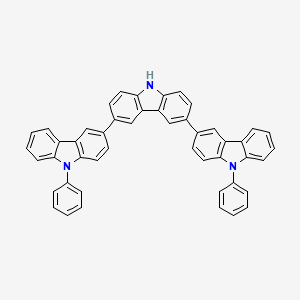
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole
描述
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole is a complex organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their stability and unique electronic properties This particular compound is characterized by the presence of two 9-phenylcarbazol-3-yl groups attached to a central carbazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 9-phenylcarbazole: This can be achieved through the Suzuki coupling reaction between 9-bromo-carbazole and phenylboronic acid in the presence of a palladium catalyst.
Attachment of 9-phenylcarbazole to the central carbazole core: This step involves the use of a coupling reaction, such as the Buchwald-Hartwig amination, to attach the 9-phenylcarbazole groups to the 3,6-positions of the central carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or silver oxide, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced carbazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carbazole-2,3-dione and other oxidized derivatives.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
科学研究应用
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole has a wide range of applications in scientific research:
Optoelectronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-transport properties.
Photovoltaics: Employed in organic solar cells as a donor material to enhance efficiency.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
作用机制
The mechanism by which 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole exerts its effects is primarily related to its electronic properties. The compound can efficiently transport electrons and holes, making it suitable for use in optoelectronic devices. Its molecular structure allows for the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating efficient charge transfer.
相似化合物的比较
Similar Compounds
3,6-bis(9-carbazolyl)-9H-carbazole: Similar structure but lacks the phenyl groups.
3,6-bis(3-carbazolyl)-9H-carbazole: Similar structure but with different substitution patterns.
Uniqueness
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole is unique due to the presence of phenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in optoelectronics and OLEDs, where high efficiency and stability are crucial.
属性
IUPAC Name |
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNXOCRGAXKSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














